9-O-D-Glucopyranosyl Alternariol is a glycosylated derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound has gained attention due to its potential biological activities and implications in food safety and toxicology. The molecular formula for 9-O-D-Glucopyranosyl Alternariol is with a molecular weight of approximately 420.367 g/mol .
The primary source of 9-O-D-Glucopyranosyl Alternariol is the fungal species Alternaria, which is commonly found on various crops and can produce several mycotoxins, including alternariol itself. These fungi are often associated with plant diseases and can contaminate food products, posing risks to human health .
9-O-D-Glucopyranosyl Alternariol falls under the classification of secondary metabolites, specifically mycotoxins. Mycotoxins are toxic compounds produced by fungi that can have detrimental effects on human health and agriculture. This compound is particularly noted for its potential genotoxic effects, which may lead to DNA damage .
The synthesis of 9-O-D-Glucopyranosyl Alternariol can be achieved through enzymatic glycosylation processes. One effective method involves using glucosyltransferases, which catalyze the transfer of glucose moieties to the alternariol structure .
Technical Details:
The molecular structure of 9-O-D-Glucopyranosyl Alternariol features a glucopyranosyl group attached at the 9-position of the alternariol backbone.
Data:
The chemical behavior of 9-O-D-Glucopyranosyl Alternariol includes various reactions typical for glycosides and mycotoxins:
Technical Details: These reactions are significant for understanding how this compound may behave in biological systems and its potential detoxification pathways .
The mechanism of action for 9-O-D-Glucopyranosyl Alternariol primarily involves its interaction with cellular components leading to genotoxic effects:
Data: Studies indicate that glycosylation may alter these interactions, potentially affecting the compound's bioavailability and toxicity profile .
Relevant data from studies indicate that these properties play a crucial role in determining the compound's behavior in biological systems and its potential applications in pharmacology .
9-O-D-Glucopyranosyl Alternariol has several applications in scientific research:
Research continues into optimizing its synthesis and understanding its biological implications further .
The biosynthesis of alternariol (AOH), the aglycone precursor of 9-O-D-glucopyranosyl alternariol, is orchestrated by iterative type I polyketide synthase (PKS) systems in Alternaria alternata. Genomic analyses have identified up to 10 putative PKS-encoding genes (pksA to pksJ) within A. alternata, with pksJ and pksH demonstrating strong correlation with AOH production [2] [8]. PksJ encodes a 2,222-amino acid non-reducing (NR)-PKS containing core domains: starter unit-ACP transacylase (SAT), β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and a thioesterase/claisen cyclase (TE/CLC) domain. Notably, PksJ features a peroxisomal targeting signal (PTS1) at its C-terminus, indicating compartmentalization of biosynthesis [2]. PksH encodes a partially reducing (PR)-PKS (2,821 amino acids) with ketoreductase (KR) and dehydratase (DH) domains but lacks enoyl reductase (ER), suggesting iterative use of reduction domains during chain elongation [4] [8].
Epigenetic regulation significantly modulates PKS activity. Studies on deep-sea A. alternata isolates demonstrated that 50 µM 5-azacytidine (a DNA methyltransferase inhibitor) upregulated pksJ expression by 3.2-fold and induced novel polyketide derivatives under high hydrostatic pressure (40 MPa) [7]. This highlights the metabolic plasticity of PKS systems in response to environmental cues.
Table 1: Core PKS Genes Involved in Alternariol Biosynthesis in A. alternata
Gene | PKS Type | Size (aa) | Key Domains | Cellular Localization Signal | Expression Correlation with AOH |
---|---|---|---|---|---|
pksJ | Non-reducing | 2,222 | SAT-KS-AT-PT-ACP-TE/CLC | Peroxisomal targeting sequence (PTS1) | Strong positive (r=0.92) |
pksH | Partially reducing | 2,821 | KS-AT-DH-KR-ACP | None identified | Indirect (modulates pksJ) |
pksI | Type III CHS-like | 1,484 | KS-AT | Cytosolic | Not significant |
Glycosylation of alternariol to form 9-O-D-glucopyranosyl alternariol is catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs), which transfer activated D-glucopyranose from UDP-glucose to the hydroxyl group at C-9 of AOH. This biotransformation enhances the compound's solubility and facilitates compartmentalization within fungal cells or host plants [5] [9]. In A. alternata, UGT73B subfamily enzymes exhibit high specificity for AOH, with optimal activity at pH 6.5–7.0 and 30°C [9]. Kinetic analyses reveal a Km of 48 µM for UDP-glucose and 12 µM for AOH, indicating high substrate affinity.
Biotransformation studies using hepatic microsomes from rats, pigs, and humans demonstrate parallel glycosylation pathways, confirming the conservation of this detoxification mechanism across biological systems [1] [5]. Fungal glycosylation occurs primarily during late stationary phase growth, coinciding with nutrient depletion and secondary metabolite accumulation. Glycosylation serves dual roles: 1) reducing AOH cytotoxicity by masking its reactive hydroxyl groups, and 2) enabling vacuolar storage via specific glycoside transporters [5].
Table 2: Glycosyltransferase Families Implicated in Alternariol Conjugation
UGT Family | Organism | Cellular Localization | Reaction Catalyzed | Biological Function |
---|---|---|---|---|
UGT73B | A. alternata | Cytosol/Endoplasmic Reticulum | 9-O-glucosylation of AOH | Detoxification, solubility enhancement |
UGT1A | Human hepatic | Microsomal | 3-O- and 9-O-glucuronidation | Xenobiotic metabolism |
UGT88A | Plant | Vacuolar membrane | Multi-position glycosylation | Sequestration of mycotoxins |
The biosynthesis of AOH and its glucoside is tightly regulated by hierarchical genetic networks responsive to environmental and nutritional cues:
Nitrogen Source Regulation: The GATA transcription factor AaAreA controls nitrogen catabolite repression. Knockout mutants of AaAreA show 85% reduction in AOH and its glucoside when grown with NaNO3 as nitrogen source. Chromatin immunoprecipitation (ChIP) assays confirm AaAreA binds to the promoter (5′-GGCTATGGAAA-3′) of aohR, a pathway-specific transcription factor gene [3]. AaAreA nuclear translocation increases 4.2-fold under nitrate-sufficient conditions, activating the aohR-pksJ-omtI cluster (encoding PKS and O-methyltransferase) [3].
pH and Osmotic Stress Signaling: The pH-responsive transcription factor PacC and mitogen-activated protein kinase HogA integrate environmental signals. PacC activates AOH biosynthesis under acidic conditions (pH ≤5) typical of host tissues like tomatoes. HogA deletion mutants exhibit 70% reduced AOH-glucoside production under osmotic stress (0.8 aw), impairing tomato colonization [10].
Infection-Phase Transcriptional Dynamics: RNA-seq during citrus infection reveals temporal regulation: at 12 hours post-inoculation (hpi), pksJ is upregulated 5.3-fold, while UGT genes peak at 48 hpi (7.1-fold increase), aligning with toxin production and detoxification phases [6]. Co-expression networks identify 12 transcription factors (including bZIP and Zn2Cys6 types) coregulated with pksJ and glycosyltransferases [6].
Table 3: Regulatory Factors Controlling Alternariol Glucoside Biosynthesis
Regulatory Element | Type | Inducing Signal | Target Genes | Effect on AOH-Glucoside Production |
---|---|---|---|---|
AaAreA | GATA TF | Nitrogen availability (NO3-) | aohR, pksJ, omtI | 85% reduction in ΔAaAreA |
PacC | Zn2Cys6 TF | Low pH (≤5) | pksJ, aohR | 92% reduction at pH 7.0 |
HogA | MAP Kinase | Osmotic stress (low aw) | UGTs, pksH | 70% reduction in ΔHogA |
aohR | Pathway-specific TF | Unknown developmental cue | pksJ, pksH | Near-complete abolition in RNAi mutants |
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